Welcome to the BenchChem Online Store!
molecular formula C8H11NS B161218 3-(Ethylthio)aniline CAS No. 1783-82-0

3-(Ethylthio)aniline

Cat. No. B161218
M. Wt: 153.25 g/mol
InChI Key: DBQWEIGOXKOQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08048909B2

Procedure details

Sodium hydride (60% in oil, 2.3 g) was suspended in a mixed solvent of tetrahydrofuran (35 mL) and N,N-dimethylformamide (15 mL), and 3-aminobenzenethiol (5.0 g) was added dropwise at room temperature. The mixture was stirred at the same temperature for 5 min, iodoethane (6.86 g) was added, and the mixture was stirred for 30 min. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→4:1) to give the title compound as a yellow oil (yield 5.0 g, 82%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
6.86 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Yield
82%

Identifiers

REACTION_CXSMILES
[H-].[Na+].O1CC[CH2:5][CH2:4]1.[NH2:8][C:9]1[CH:10]=[C:11]([SH:15])[CH:12]=[CH:13][CH:14]=1.ICC>O.CN(C)C=O>[CH2:4]([S:15][C:11]1[CH:10]=[C:9]([CH:14]=[CH:13][CH:12]=1)[NH2:8])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C=CC1)S
Step Four
Name
Quantity
6.86 g
Type
reactant
Smiles
ICC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→4:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)SC=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.